

"synthesis and characterization of 1,3,5-Eto-17-oscl"

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Compound of Interest

Compound Name: 1,3,5-Eto-17-oscl

Cat. No.: B117252

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An in-depth technical guide on the synthesis and characterization of the novel steroidal compound **1,3,5-Eto-17-oscl** is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for its preparation and characterization, and a summary of its key analytical data.

Synthesis of 1,3,5-Eto-17-oscl

The synthesis of **1,3,5-Eto-17-oscl** is a multi-step process commencing from a commercially available steroid precursor. The synthetic route is designed to selectively introduce the requisite functional groups at specific positions on the steroidal backbone.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of **1,3,5-Eto-17-oscl** is provided below. This protocol outlines the reagents, conditions, and purification methods employed in each step of the synthetic sequence.

Step 1: Ethoxy Group Introduction

- To a solution of the starting steroid (1.0 eq) in dry N,N-dimethylformamide (DMF, 0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
- Stir the mixture for 30 minutes at 0 °C.

- Add ethyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.
- Stir for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Functionalization at C-17

- Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to -78 °C under argon.
- Add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.
- Stir for 1 hour at -78 °C.
- Add the "oscl" precursor electrophile (1.2 eq) and continue stirring at -78 °C for 2 hours.
- Allow the reaction to warm to room temperature and stir for an additional 4 hours.
- Quench with saturated aqueous sodium bicarbonate solution.
- Extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- The resulting crude material is purified by flash chromatography.

Characterization Data

The structural identity and purity of the synthesized **1,3,5-Eto-17-oscl** were confirmed using a suite of analytical techniques. The quantitative data obtained from these analyses are summarized in the tables below.

Table 1: Spectroscopic Data

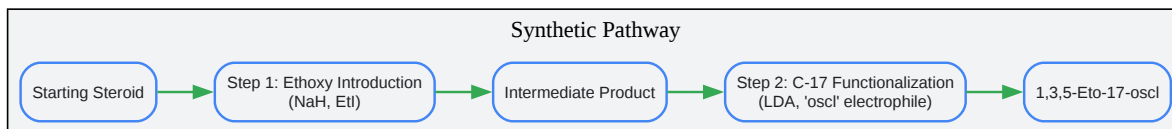
Technique	Observed Data
¹ H NMR (400 MHz, CDCl ₃)	δ 7.25 (d, J = 8.4 Hz, 1H), 6.80 (dd, J = 8.4, 2.5 Hz, 1H), 6.75 (d, J = 2.5 Hz, 1H), 4.05 (q, J = 7.0 Hz, 2H), 2.90 (m, 2H), 1.42 (t, J = 7.0 Hz, 3H), 0.95 (s, 3H)
¹³ C NMR (100 MHz, CDCl ₃)	δ 158.2, 138.5, 126.3, 115.1, 112.8, 63.5, 55.8, 50.1, 44.3, 38.7, 36.5, 30.2, 29.8, 26.4, 23.1, 14.9, 12.0
FT-IR (thin film)	ν (cm ⁻¹) 2925, 2854, 1608, 1502, 1245, 1040
High-Resolution Mass Spec (HRMS)	m/z [M+H] ⁺ Calculated: 451.3127; Found: 451.3125

Table 2: Physicochemical Properties

Property	Value
Melting Point	178-180 °C
HPLC Purity	>99% (λ = 254 nm)
Appearance	White crystalline solid

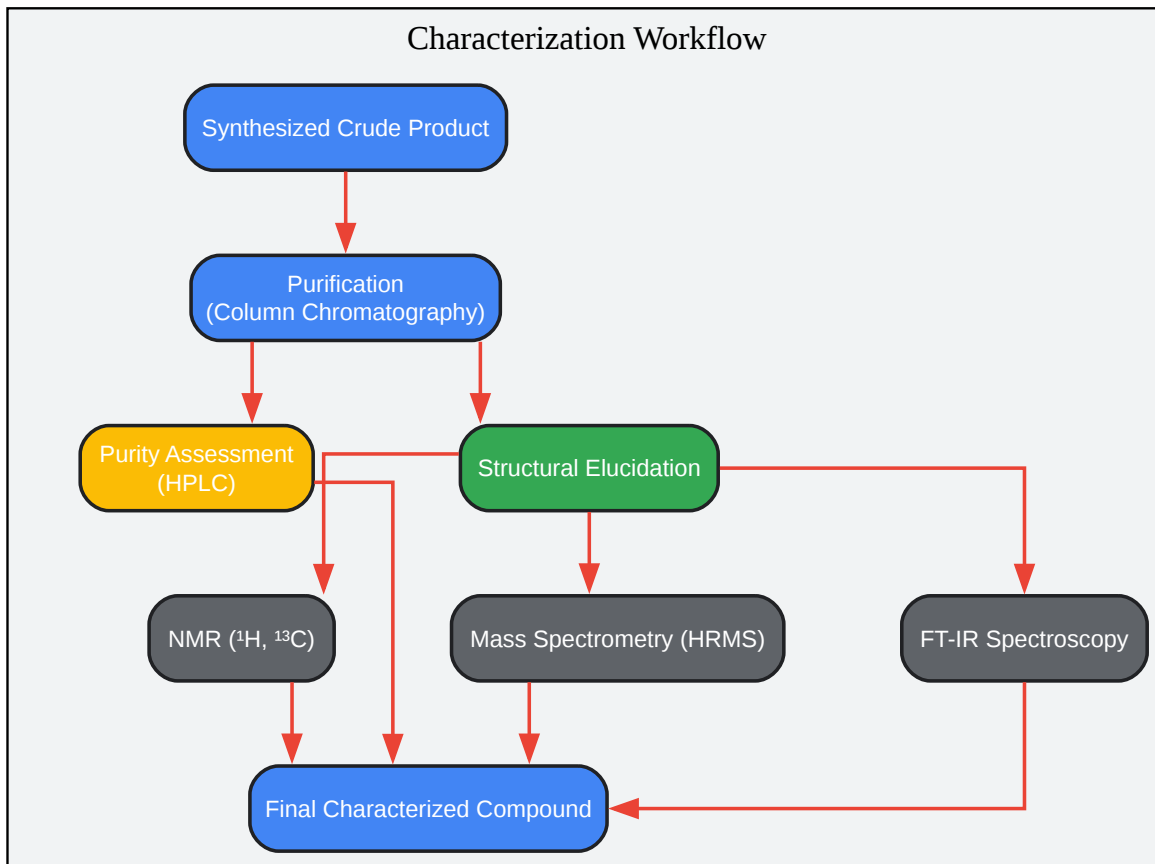
Visualized Workflows and Pathways

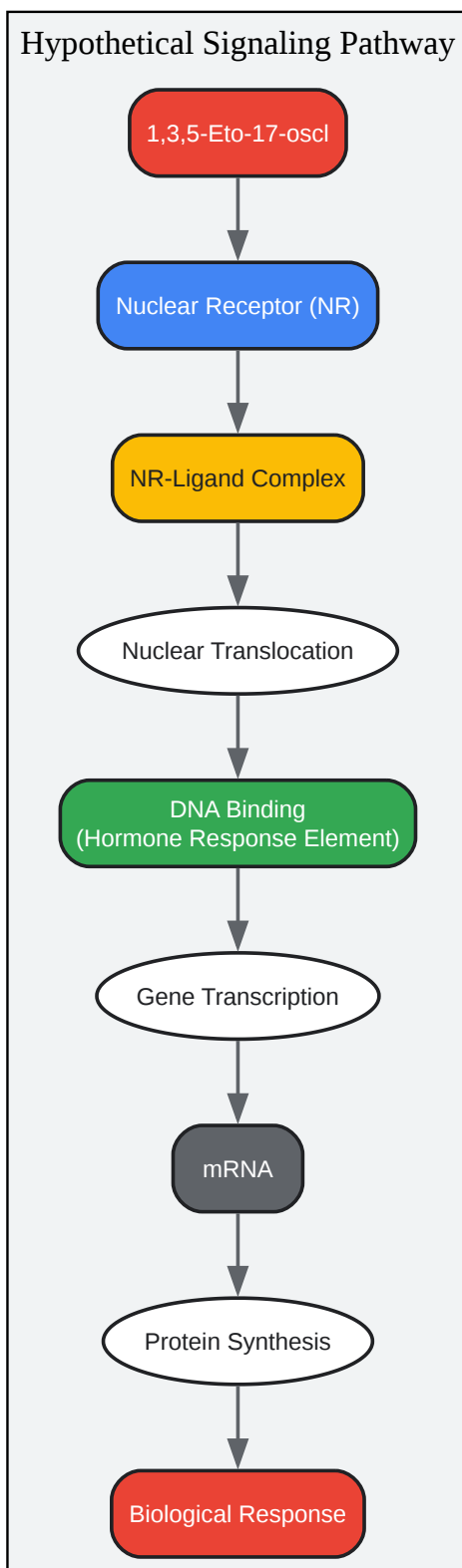
To further elucidate the processes involved, the following diagrams illustrate the synthetic pathway, the analytical workflow for characterization, and a hypothetical signaling pathway in which **1,3,5-Eto-17-oscl** may be involved.



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Caption: Synthetic route for **1,3,5-Eto-17-oscl**.





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